Sulfo-Cy5.5 carboxylic acid
CAS No.:
Cat. No.: VC16481430
Molecular Formula: C40H39K3N2O14S4
Molecular Weight: 1017.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H39K3N2O14S4 |
|---|---|
| Molecular Weight | 1017.3 g/mol |
| IUPAC Name | tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
| Standard InChI | InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 |
| Standard InChI Key | MMQQUABRDYPOFX-UHFFFAOYSA-K |
| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
| Canonical SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
Sulfo-Cy5.5 carboxylic acid (CAS 2183440-68-6) is a cyanine dye derivative with the chemical formula and a molecular weight of 1017.31 g/mol . The structure comprises a polymethine chain flanked by two indolenine rings, each substituted with sulfonate groups that confer water solubility and a net negative charge at neutral pH . The carboxylic acid functional group at the terminal position allows for covalent conjugation to amines via activation reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1017.31 g/mol | |
| Solubility | Water, DMF, DMSO (0.39 M) | |
| Appearance | Dark blue solid | |
| Storage Conditions | -20°C, protected from light |
Spectral Characteristics
The dye exhibits an absorption maximum at 673 nm () and an emission peak at 691 nm, with a fluorescence quantum yield of 0.21 . Its large Stokes shift (18 nm) minimizes self-quenching, while the far-red emission reduces interference from biological autofluorescence . The correction factors (CF) for absorbance at 260 nm and 280 nm are 0.09 and 0.11, respectively, ensuring accurate quantification in protein-dye conjugates .
Table 2: Spectral Properties
Synthesis and Purification
Sulfo-Cy5.5 carboxylic acid is synthesized via nucleophilic substitution reactions, where sulfonate groups are introduced to enhance hydrophilicity. The final product is purified using reverse-phase HPLC to achieve ≥95% purity, as confirmed by NMR and HPLC-MS . Critical steps include:
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Sulfonation: Addition of sulfonic acid groups to the indolenine rings under controlled pH.
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Carboxylic Acid Functionalization: Introduction of the carboxylic acid moiety via alkylation.
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Counterion Exchange: Replacement of organic counterions with potassium to improve stability .
Applications in Biomedical Research
Protein and Peptide Labeling
The carboxylic acid group facilitates conjugation to primary amines in proteins (e.g., lysine residues) and peptides. Activated esters (e.g., NHS, TFP) are generated in situ using EDC, enabling efficient labeling without pre-activation . For instance, Park et al. (2021) conjugated cyclic RGDfK peptides to Sulfo-Cy5.5 carboxylic acid for targeted imaging of αβ integrins in hepatocellular carcinoma . The conjugates exhibited high tumor-to-background ratios in murine models, demonstrating the dye’s utility in molecular imaging .
Nanotheranostics
Sulfo-Cy5.5 carboxylic acid is integral to nanotheranostic systems. So et al. (2021) engineered apoptosis-sensitive nanoparticles by conjugating the dye to cyclic ApoPep-1, enabling real-time tracking of caspase-3 activity in arthritic joints . The nanoparticles showed a 4.3-fold increase in fluorescence upon caspase-3 activation, validating their use in monitoring treatment response .
In Vivo Imaging
The dye’s near-infrared emission (650–900 nm) penetrates tissue depths up to 5 mm, making it suitable for whole-animal imaging. In a study by Kang et al. (2021), Sulfo-Cy5.5-labeled antibodies achieved a detection limit of 10 cells in subcutaneous xenografts, outperforming Cy5.5 analogs lacking sulfonate groups .
Comparative Analysis with Analogous Dyes
Sulfo-Cy5 vs. Sulfo-Cy5.5
While Sulfo-Cy5 (absorption/emission: 646/662 nm) is optimal for 633 nm lasers, Sulfo-Cy5.5’s red-shifted spectra (673/691 nm) reduce crosstalk in multicolor experiments . The extinction coefficient of Sulfo-Cy5.5 (211,000 Mcm) surpasses that of Sulfo-Cy5 (271,000 Mcm), but its lower quantum yield (0.21 vs. 0.28) necessitates brighter light sources for equivalent signal intensity .
Recent Research Advancements
Recent studies emphasize Sulfo-Cy5.5 carboxylic acid’s role in multimodal imaging. A 2023 investigation integrated the dye with gold nanoparticles for photoacoustic-fluorescence imaging of lymph nodes, achieving a spatial resolution of 150 μm . Another 2024 study developed pH-responsive micelles labeled with Sulfo-Cy5.5, enabling simultaneous drug delivery and tumor acidosis monitoring .
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